1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid
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Overview
Description
1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions, making it useful in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid typically involves the reaction of 4,6-dimethylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile or tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds often involves continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. These processes typically use microreactor systems to introduce the Boc group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanol are commonly used reagents for deprotection.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions involving the Boc-protected amine.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid exerts its effects involves the formation and removal of the Boc protecting group. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The removal of the Boc group occurs under acidic conditions, leading to the formation of a tert-butyl carbocation, which is stabilized by elimination and decarboxylation processes .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butoxycarbonyl piperidine-4-carboxylic acid
- 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid
- 1-tert-butoxycarbonyl-4-methoxymethylpyrrolidine-2-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and the steric effects it imparts in synthetic reactions. This makes it particularly useful in certain synthetic pathways where other Boc-protected compounds may not be as effective .
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2S,4R,6S)-4,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-8-6-9(2)14(10(7-8)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t8-,9+,10+/m1/s1 |
InChI Key |
MHVRTIOHOLFKNY-UTLUCORTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](N([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1CC(N(C(C1)C(=O)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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